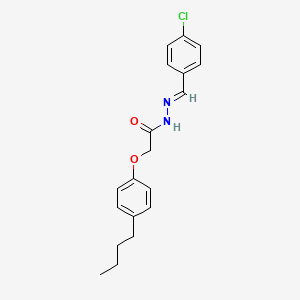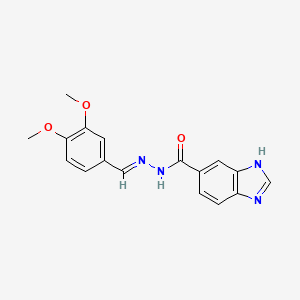![molecular formula C18H21ClN4OS B11974449 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974449.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-クロロベンジル)ピペラジン-1-イル]-N'-[(E)-チオフェン-2-イルメチリデン]アセトヒドラジドは、ヒドラジド類に属する複雑な有機化合物です。この化合物は、2-クロロベンジル基で置換されたピペラジン環と、アセトヒドラジド部分に結合したチオフェン環の存在を特徴としています。潜在的な薬理学的特性から、医薬品化学において大きな関心を集めています。
準備方法
合成経路と反応条件: 2-[4-(2-クロロベンジル)ピペラジン-1-イル]-N'-[(E)-チオフェン-2-イルメチリデン]アセトヒドラジドの合成は、一般的に以下の手順を伴います。
ピペラジン中間体の形成: 最初のステップは、塩基性条件下でピペラジンを2-クロロベンジルクロリドと反応させて、4-(2-クロロベンジル)ピペラジンを形成することです。
ヒドラジドの調製: 次に、中間体をアセトヒドラジドと反応させて、対応するヒドラジドを形成します。
縮合反応: 最後に、ヒドラジドを酸性または塩基性条件下でチオフェン-2-カルバルデヒドと縮合させて、目的の化合物を得ます。
工業的製造方法: この化合物の工業的製造には、収率と純度を向上させるための上記の合成経路の最適化が含まれる場合があります。これには、高純度試薬の使用、制御された反応条件、再結晶またはクロマトグラフィーなどの効率的な精製技術の使用が含まれます。
反応の種類:
酸化: この化合物は、特にチオフェン環で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ヒドラジド部分で起こり、対応するアミンに変換されます。
置換: ピペラジン環は、特にベンジル位で求核置換反応を起こします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) とm-クロロ過安息香酸 (m-CPBA) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物:
酸化: スルホキシドまたはスルホンの形成。
還元: アミンの形成。
置換: 置換されたピペラジン誘導体の形成。
科学研究の応用
2-[4-(2-クロロベンジル)ピペラジン-1-イル]-N'-[(E)-チオフェン-2-イルメチリデン]アセトヒドラジドは、科学研究においていくつかの用途があります。
医薬品化学: 薬理学的特性から、治療薬としての可能性が研究されています。
生物学的研究: この化合物は、様々な生物学的標的への影響を調べるために、生物学的アッセイで使用されます。
化学研究: 他の複雑な有機分子の合成における前駆体または中間体として役立ちます。
工業的用途: この化合物は、新素材の開発や、様々な産業プロセスにおける化学試薬として使用される場合があります。
科学的研究の応用
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its pharmacological properties.
Biological Studies: The compound is used in biological assays to investigate its effects on various biological targets.
Chemical Research: It serves as a precursor or intermediate in the synthesis of other complex organic molecules.
Industrial Applications: The compound may be used in the development of new materials or as a chemical reagent in various industrial processes.
作用機序
2-[4-(2-クロロベンジル)ピペラジン-1-イル]-N'-[(E)-チオフェン-2-イルメチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。ピペラジン環とヒドラジド部分は、様々な受容体や酵素と相互作用し、その活性を調節することが知られています。この化合物は、細胞経路を阻害し、観察される生物学的効果をもたらす場合もあります。
類似の化合物:
- 2-[4-(2-クロロベンジル)-1-ピペラジニル]-N'-[(E)-(1-メチル-1H-ピロール-2-イル)メチリデン]アセトヒドラジド
- 2-[4-(2-クロロベンジル)-1-ピペラジニル]-N'-[(E)-(2,6-ジクロロフェニル)メチリデン]アセトヒドラジド
- 2-[4-(2-クロロベンジル)-1-ピペラジニル]-N'-[(E)-1H-インドール-3-イルメチリデン]アセトヒドラジド
独自性: 2-[4-(2-クロロベンジル)ピペラジン-1-イル]-N'-[(E)-チオフェン-2-イルメチリデン]アセトヒドラジドの独自性は、チオフェン環の存在やピペラジン環の特定の置換パターンなどの特定の構造的特徴にあります。
類似化合物との比較
- 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
- 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(E)-(2,6-dichlorophenyl)methylene]acetohydrazide
- 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(E)-1H-indol-3-ylmethylene]acetohydrazide
Uniqueness: The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide lies in its specific structural features, such as the presence of the thiophene ring and the specific substitution pattern on the piperazine ring
特性
分子式 |
C18H21ClN4OS |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H21ClN4OS/c19-17-6-2-1-4-15(17)13-22-7-9-23(10-8-22)14-18(24)21-20-12-16-5-3-11-25-16/h1-6,11-12H,7-10,13-14H2,(H,21,24)/b20-12+ |
InChIキー |
NBLWXTWMIFLPCA-UDWIEESQSA-N |
異性体SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CS3 |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CS3 |
溶解性 |
54.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11974378.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974398.png)
![butyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974413.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11974420.png)



![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974455.png)

![Isopropyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974466.png)
